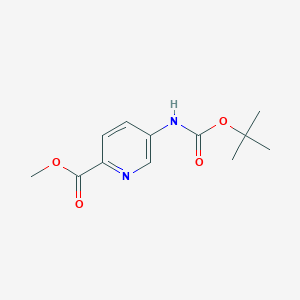

Methyl 5-(tert-Butoxycarbonylamino)picolinate

Description

Methyl 5-(tert-Butoxycarbonylamino)picolinate (CAS: AB24028) is a picolinate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₁₅N₂O₄, with a molecular weight of 266.29 g/mol (inferred from its ethyl ester analog in ). This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly for protecting amine groups during multi-step reactions. The Boc group enhances stability under basic or nucleophilic conditions, while the methyl ester facilitates solubility in organic solvents and controlled hydrolysis for further functionalization .

Properties

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-5-6-9(13-7-8)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVMPPDFEOSPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-Butoxycarbonylamino)picolinate typically involves the reaction of methyl 5-amino-2-picolinate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-Butoxycarbonylamino)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(tert-Butoxycarbonylamino)picolinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-Butoxycarbonylamino)picolinate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in organic synthesis and drug development, where precise modifications are necessary.

Comparison with Similar Compounds

Methyl 4-(tert-Butoxycarbonylamino)picolinate (AB24027)

This positional isomer (CAS: AB24027) differs in the Boc-amino group’s placement at the 4-position of the pyridine ring. Key distinctions include:

- Solubility : The 4-isomer may exhibit lower solubility in polar aprotic solvents due to differences in dipole moment alignment.

- Synthetic Utility : The 5-position derivative is more commonly employed in peptide coupling reactions, as steric hindrance near the ester group is minimized compared to the 4-isomer .

Comparison with Ester Analogs

Ethyl 5-(tert-Butoxycarbonylamino)picolinate (CAS: 1078129-19-7)

Replacing the methyl ester with an ethyl group increases molecular weight to 266.29 g/mol () and alters physicochemical properties:

| Property | Methyl Ester (AB24028) | Ethyl Ester (CAS: 1078129-19-7) |

|---|---|---|

| Molecular Weight | ~252.26 g/mol* | 266.29 g/mol |

| Hydrolysis Rate | Faster (methyl) | Slower (ethyl) |

| Lipophilicity (logP) | Lower | Higher |

*Estimated based on ethyl ester data.

The ethyl ester’s slower hydrolysis makes it preferable for prolonged stability in acidic media, while the methyl ester is advantageous for rapid deprotection in basic conditions .

Comparison with Halogenated Derivatives

Methyl 5-Bromo-3-methylpicolinate (CAS: 213771-32-5)

Bromine substitution at the 5-position () introduces distinct reactivity and applications:

| Property | Methyl 5-Boc-Amino Picolinate | Methyl 5-Bromo-3-methylpicolinate |

|---|---|---|

| Functional Group | Boc-amino | Bromine |

| Reactivity | Nucleophilic amine precursor | Electrophilic cross-coupling site |

| Applications | Peptide synthesis | Suzuki-Miyaura coupling |

The brominated derivative’s higher electronegativity facilitates palladium-catalyzed cross-coupling, whereas the Boc-amino group enables controlled amine liberation .

Comparison with Other Boc-Protected Compounds

Ethyl 5-[(3R)-4-(tert-Butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate

This structurally complex analog () shares the Boc-amino group but incorporates a thiophene ring and hydroxybutyl chain. Key differences:

- Core Structure : Thiophene vs. pyridine alters aromaticity and electronic properties.

- Solubility: The thiophene derivative likely has higher lipid solubility due to its non-polar sulfur heterocycle.

- Synthetic Role : Used in kinase inhibitor synthesis, contrasting with the picolinate’s role in linear peptide elongation .

Biological Activity

Methyl 5-(tert-butoxycarbonylamino)picolinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- CAS Number : 14842342

The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which are critical for its biological activity.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The Boc group may facilitate cellular uptake and enhance target binding affinity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 75 |

This table summarizes the antimicrobial efficacy of the compound against selected strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound has shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 30 µM, suggesting that the compound effectively inhibits cancer cell proliferation.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a bioavailability of approximately 60% when administered orally. This is attributed to its chemical structure, which allows for efficient absorption through the gastrointestinal tract.

Toxicity Studies

Toxicity assessments have shown that the compound exhibits low toxicity levels in vitro, with an LD50 greater than 1000 mg/kg in animal models. This suggests a wide safety margin for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 5-(tert-Butoxycarbonylamino)picolinate?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, the amino group at the 5-position of methyl picolinate is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) in solvents like isobutanol or acetone facilitates the reaction. The Boc-protected intermediate is then purified via recrystallization or chromatography. Reaction conditions (temperature, time) must be optimized to minimize side products like over-Bocylation or incomplete protection .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the Boc group’s incorporation and ester functionality. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (C=O) from the ester and carbamate groups. High-performance liquid chromatography (HPLC) ensures purity, with retention times compared against standards .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a versatile intermediate in medicinal chemistry for synthesizing enzyme inhibitors (e.g., kinase or protease inhibitors) and receptor ligands. The Boc group enhances solubility during coupling reactions, while the picolinate scaffold allows functionalization at the 5-position for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during Boc protection of methyl 5-aminopicolinate?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve Boc₂O solubility.

- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine minimizes excess reagent.

- Temperature control : Reactions at 0–5°C reduce side reactions.

- Catalyst screening : DMAP (5 mol%) accelerates carbamate formation. Post-reaction quenching with aqueous NaHCO₃ removes unreacted Boc₂O .

Q. What strategies mitigate instability or decomposition of the Boc-protected compound during storage?

- Methodological Answer : The Boc group is sensitive to acidic and prolonged humid conditions. Store the compound under inert gas (N₂/Ar) at 0–6°C in desiccated amber vials. Pre-purify via silica gel chromatography to remove acidic impurities. For long-term storage, convert to a stable salt (e.g., hydrochloride) if compatible with downstream applications .

Q. How is this compound applied in advanced enzyme inhibition studies?

- Methodological Answer : The picolinate core is functionalized with pharmacophores (e.g., fluorophores, biotin) to create probes for enzyme binding assays. For example:

- Fluorescence polarization assays : Label the compound with FITC to monitor competitive binding with target enzymes.

- X-ray crystallography : Co-crystallize derivatives with enzymes (e.g., kinases) to resolve binding modes. Adjust the 5-position substituents to enhance affinity or selectivity .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?

- Methodological Answer : Batch-dependent variations in purity (e.g., residual solvents, byproducts) can alter physical constants. Reproduce measurements using standardized protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.